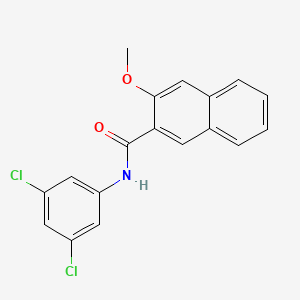

N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide

Description

N-(3,5-Dichlorophenyl)-3-methoxynaphthalene-2-carboxamide is a carboxamide derivative featuring a naphthalene core substituted with a methoxy group at position 3 and a carboxamide group linked to a 3,5-dichlorophenyl moiety. The dichlorophenyl group is a critical structural feature, often associated with enhanced binding affinity in enzyme inhibition (e.g., InhA in Mycobacterium tuberculosis) and altered physicochemical properties due to electron-withdrawing effects .

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-23-17-7-12-5-3-2-4-11(12)6-16(17)18(22)21-15-9-13(19)8-14(20)10-15/h2-10H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCIXQRGUYRGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the following steps:

Formation of 3-methoxynaphthalene-2-carboxylic acid: This can be achieved through the methoxylation of naphthalene-2-carboxylic acid using methanol in the presence of a catalyst.

Coupling with 3,5-dichloroaniline: The carboxylic acid is then coupled with 3,5-dichloroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-hydroxy-naphthalene-2-carboxamide.

Reduction: Formation of N-(3,5-dichlorophenyl)-3-methoxynaphthylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene Carboxamide Derivatives

(a) N-(4-Chloro-2,5-Dimethoxyphenyl)-3-Hydroxy-7-Methoxynaphthalene-2-Carboxamide

- Structure : Naphthalene with 3-hydroxy and 7-methoxy groups; carboxamide linked to a 4-chloro-2,5-dimethoxyphenyl group.

- Molecular Formula: C₂₀H₁₈ClNO₅; Molar Mass: 387.81 g/mol.

- Key Differences :

- Substitution pattern on phenyl group (4-chloro-2,5-dimethoxy vs. 3,5-dichloro).

- Additional hydroxy group on naphthalene enhances polarity but reduces lipophilicity compared to the methoxy-substituted analogue.

- Applications: Used as an azoic coupling component in dye chemistry (synonyms include "Azoic Coupling Component 112") .

(b) 3-Hydroxy-N-(4-Methylphenyl)Naphthalene-2-Carboxamide

- Structure : Naphthalene with 3-hydroxy group; carboxamide linked to a 4-methylphenyl group.

- Molecular Formula: C₁₈H₁₅NO₂ (inferred from CAS 3651-62-5).

- Key Differences: Absence of chlorine substituents and methoxy groups.

Dichlorophenyl-Substituted Carboxamides

(a) N-(3,5-Dichlorophenyl)-5-Oxo-1-Phenylpyrrolidine-3-Carboxamide

- Structure : Pyrrolidine core with 5-oxo and phenyl groups; carboxamide linked to 3,5-dichlorophenyl.

- Key Differences: Replacement of naphthalene with a pyrrolidine ring alters conformational flexibility. Demonstrated direct inhibition of InhA (enoyl acyl carrier protein reductase) in Mycobacterium tuberculosis via hydrogen bonding with Tyr158 .

- Significance : Highlights the role of the 3,5-dichlorophenyl group in enhancing target binding affinity.

(b) N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-Acetamide

- Structure : Trichloroacetamide linked to 3,5-dichlorophenyl.

- Key Differences :

Non-Carboxamide Analogues with Related Substituents

(a) 3-Chloro-N-Phenyl-Phthalimide

- Structure : Phthalimide core with chloro and phenyl substituents.

- Key Differences: Phthalimide ring system introduces rigidity and thermal stability. Used as a monomer for polyimide synthesis, contrasting with carboxamides’ biological or dye-related applications .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The 3,5-dichlorophenyl group enhances electron-withdrawing properties, improving binding in enzyme inhibition (e.g., InhA) and influencing solid-state crystallinity .

- Structural Flexibility : Naphthalene carboxamides exhibit planar rigidity, favoring π-π stacking in materials, while pyrrolidine derivatives offer conformational adaptability for target interactions .

- Industrial vs. Pharmaceutical Use : Dichlorophenyl carboxamides with methoxy/hydroxy groups are prevalent in dyes, whereas simplified analogues (e.g., trichloroacetamides) are explored for crystallography studies .

Biological Activity

N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The presence of the methoxy group and dichlorophenyl moiety enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, blocking substrate access.

- Receptor Modulation : It can interact with cellular receptors, modulating signal transduction pathways that affect various cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound are comparable to those of established antibiotics .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory enzymes and cytokines, leading to reduced inflammation in various models.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The compound demonstrated significant activity against MRSA with an MIC of approximately 10 µM .

- Anti-inflammatory Effects : In a controlled experiment using murine models, the compound significantly reduced inflammation markers when administered prior to inflammatory stimuli, suggesting its potential use in treating inflammatory diseases.

Data Summary

| Biological Activity | MIC (µM) | Tested Strains |

|---|---|---|

| Antimicrobial | 10 | MRSA |

| Anti-inflammatory | N/A | Murine models |

| Anticancer | N/A | Various cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.